molecular formula C10H10O2 B2520166 (2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal CAS No. 493038-89-4

(2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal

Cat. No.: B2520166
CAS No.: 493038-89-4
M. Wt: 162.188
InChI Key: FKRKKHBTIIWVGU-UXBLZVDNSA-N
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Description

(2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal is an organic compound characterized by the presence of a hydroxy group, a methyl-substituted phenyl ring, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal can be achieved through several synthetic routes. One common method involves the aldol condensation of 4-methylbenzaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 3-hydroxy-2-(4-methylphenyl)propanoic acid.

    Reduction: 3-hydroxy-2-(4-methylphenyl)propan-1-ol.

    Substitution: Esters or ethers depending on the substituent used.

Scientific Research Applications

(2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of (2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal involves its interaction with specific molecular targets and pathways. The hydroxy and aldehyde groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-hydroxy-2-(4-methylphenyl)prop-2-enal: An isomer with a different configuration around the double bond.

    3-hydroxy-2-(4-methylphenyl)propanal: Lacks the double bond present in (2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal.

    4-methylbenzaldehyde: A precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific configuration and the presence of both hydroxy and aldehyde functional groups

Properties

IUPAC Name

(Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-7,11H,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRKKHBTIIWVGU-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CO)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/O)/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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